
6-chloro-3-methyl-1H-pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-methyl-1H-pyrazin-2-one is a heterocyclic compound containing nitrogen and chlorine atoms. It belongs to the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-2-methylpyrazine with a suitable oxidizing agent. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of pyrazinone derivatives with higher oxidation states.
Reduction: Formation of 3-methylpyrazin-2-amine.
Substitution: Formation of 6-amino-3-methyl-1H-pyrazin-2-one.
Scientific Research Applications
6-chloro-3-methyl-1H-pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1H-pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-methyl-1H-pyridin-2-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-chloro-2-methylpyrazine: A precursor in the synthesis of 6-chloro-3-methyl-1H-pyrazin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrazinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
105985-19-1 |
|---|---|
Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
6-chloro-3-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H,8,9) |
InChI Key |
YYXKQXIUHMPUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)


![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

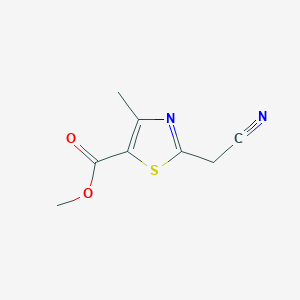
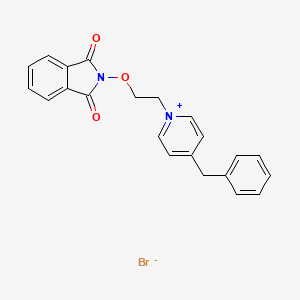
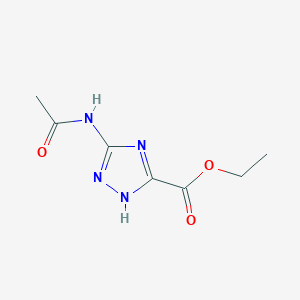
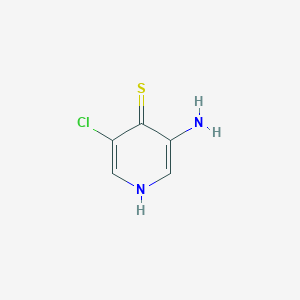
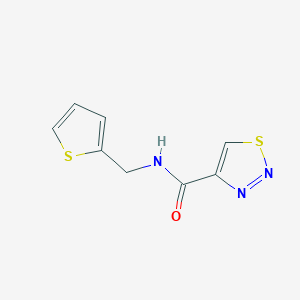
![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
